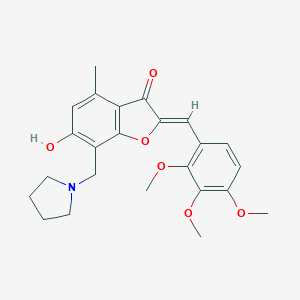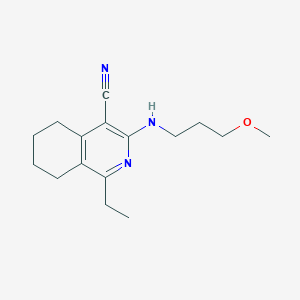![molecular formula C21H31N3O4S2 B360367 N-[(2S)-4-(methylsulfanyl)-1-oxo-1-(pyrrolidin-1-yl)butan-2-yl]-1-(phenylsulfonyl)piperidine-3-carboxamide CAS No. 1014083-93-2](/img/structure/B360367.png)
N-[(2S)-4-(methylsulfanyl)-1-oxo-1-(pyrrolidin-1-yl)butan-2-yl]-1-(phenylsulfonyl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2S)-4-(methylsulfanyl)-1-oxo-1-(pyrrolidin-1-yl)butan-2-yl]-1-(phenylsulfonyl)piperidine-3-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a phenylsulfonyl group, and a pyrrolidinylcarbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-4-(methylsulfanyl)-1-oxo-1-(pyrrolidin-1-yl)butan-2-yl]-1-(phenylsulfonyl)piperidine-3-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the phenylsulfonyl group, and the attachment of the pyrrolidinylcarbonyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2S)-4-(methylsulfanyl)-1-oxo-1-(pyrrolidin-1-yl)butan-2-yl]-1-(phenylsulfonyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.
Applications De Recherche Scientifique
N-[(2S)-4-(methylsulfanyl)-1-oxo-1-(pyrrolidin-1-yl)butan-2-yl]-1-(phenylsulfonyl)piperidine-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving sulfur-containing compounds.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[(2S)-4-(methylsulfanyl)-1-oxo-1-(pyrrolidin-1-yl)butan-2-yl]-1-(phenylsulfonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other piperidine derivatives and sulfonyl-containing compounds, such as:
- N-propyl-N-methylpiperidinium bis(fluorosulfonyl)imide
- 1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide
Uniqueness
N-[(2S)-4-(methylsulfanyl)-1-oxo-1-(pyrrolidin-1-yl)butan-2-yl]-1-(phenylsulfonyl)piperidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
1014083-93-2 |
|---|---|
Formule moléculaire |
C21H31N3O4S2 |
Poids moléculaire |
453.6g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-N-[(2S)-4-methylsulfanyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]piperidine-3-carboxamide |
InChI |
InChI=1S/C21H31N3O4S2/c1-29-15-11-19(21(26)23-12-5-6-13-23)22-20(25)17-8-7-14-24(16-17)30(27,28)18-9-3-2-4-10-18/h2-4,9-10,17,19H,5-8,11-16H2,1H3,(H,22,25)/t17?,19-/m0/s1 |
Clé InChI |
QSDQALAEPFICRM-NNBQYGFHSA-N |
SMILES isomérique |
CSCC[C@@H](C(=O)N1CCCC1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3 |
SMILES |
CSCCC(C(=O)N1CCCC1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3 |
SMILES canonique |
CSCCC(C(=O)N1CCCC1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-2-[(4-cyano-1-morpholin-4-yl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide](/img/structure/B360285.png)

![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)acetamide](/img/structure/B360287.png)
![2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B360288.png)
![3-{2-[(2-chloro-6-fluorobenzyl)amino]-2-oxoethyl}-4,7-dimethyl-2-oxo-2H-chromen-5-yl acetate](/img/structure/B360293.png)
![ethyl 2-[(ethoxycarbonyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B360294.png)
![11,11-Dimethyl-4-methylsulfanyl-6-(2-morpholin-4-ylethylsulfanyl)-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B360295.png)
![4-bromo-N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B360296.png)
![Methyl 8,12,12-trimethyl-3-[[2-(4-methylpiperidin-1-yl)acetyl]amino]-11-oxa-5-thia-7-azatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraene-4-carboxylate](/img/structure/B360298.png)
![4-butyl-N-[5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B360300.png)

![N-allyl-2-(3-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B360306.png)
![2-fluoro-N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B360307.png)
![N-(3,4-dimethoxybenzyl)-2-{4,7-dimethyl-5-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}acetamide](/img/structure/B360308.png)
